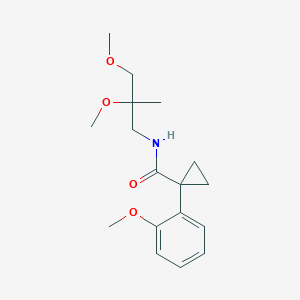

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(22-4,12-20-2)11-18-15(19)17(9-10-17)13-7-5-6-8-14(13)21-3/h5-8H,9-12H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYOCWRRZZOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features a cyclopropane core substituted at position 1 with a 2-methoxyphenyl group and at position 1' with a carboxamide moiety linked to a 2,3-dimethoxy-2-methylpropyl chain. The cyclopropane ring imposes steric constraints, influencing reaction kinetics and stereochemical outcomes during synthesis. Methoxy groups at the phenyl and propyl subunits enhance solubility in polar aprotic solvents while modulating electronic interactions during amidation.

Key Synthetic Challenges

- Steric hindrance : The cyclopropane ring and branched propyl group limit nucleophilic accessibility during coupling reactions.

- Optical purity : Chiral centers in the propyl chain require enantioselective synthesis or resolution techniques.

- Functional group compatibility : Methoxy groups are sensitive to strong acids/bases, necessitating mild reaction conditions.

Enzymatic Resolution of Cyclopropane Carboxamide Precursors

Substrate Synthesis: Racemic Cyclopropane Carboxylic Acid Esters

The synthesis begins with racemic cyclopropane carboxylic acid esters, prepared via esterification of cyclopropane carboxylic acids with alcohols (e.g., methanol, isopropyl alcohol) under acidic catalysis. For example, 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to form the acyl chloride, followed by reaction with 2,3-dimethoxy-2-methylpropan-1-ol to yield the racemic ester.

Reaction conditions :

Lipase-Mediated Enantioselective Amidation

The racemic ester undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) in an ammonia-saturated organic solvent. CAL-B selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxamide, leaving the (R)-enantiomer unreacted.

Optimized parameters :

- Enzyme loading: 5–30 wt% relative to substrate

- Solvent: Isooctane or tert-butyl methyl ether

- Ammonia concentration: 5–10% (v/v)

- Temperature: 20–45°C

- Reaction time: 24–48 hours

- Optical purity (ee): >98% for (S)-amide

Mechanistic insight :

The enzyme’s active site accommodates the (S)-ester via hydrogen bonding between the methoxy groups and serine residues, facilitating nucleophilic attack by ammonia on the carbonyl carbon.

Chemical Synthesis via Coupling Reactions

Carbodiimide-Mediated Amidation

A direct amidation route involves activating 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 2,3-dimethoxy-2-methylpropylamine.

Procedure :

- Dissolve carboxylic acid (1 equiv) in $$ \text{CH}2\text{Cl}2 $$ at 0°C.

- Add EDC (1.2 equiv) and HOBt (1.1 equiv), stir for 30 minutes.

- Add amine (1.5 equiv), warm to room temperature, and stir for 12 hours.

- Quench with aqueous $$ \text{NaHCO}3 $$, extract with $$ \text{CH}2\text{Cl}_2 $$, and purify via silica chromatography.

Outcomes :

Mitsunobu Reaction for Ether Formation

An alternative approach constructs the dimethoxypropyl side chain via Mitsunobu coupling between a cyclopropane alcohol intermediate and 2-methoxypropan-2-ol.

Steps :

- Prepare 1-(2-methoxyphenyl)cyclopropane-1-methanol via reduction of the corresponding ester (e.g., using $$ \text{LiAlH}_4 $$).

- React with 2-methoxypropan-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$).

Conditions :

Post-Synthetic Modifications and Purification

Recrystallization for Enhanced Purity

Crude product from enzymatic or chemical synthesis is recrystallized from methanol or ethanol to achieve >99% purity.

Typical protocol :

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers or diastereomers formed during synthesis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Parameter | Enzymatic Resolution | Chemical Synthesis |

|---|---|---|

| Yield | 70–80% | 60–70% |

| Optical Purity (ee) | >98% | Requires resolution |

| Reaction Time | 24–48 hours | 12–24 hours |

| Cost | High (enzyme reuse) | Moderate |

| Environmental Impact | Low solvent waste | High organic waste |

The enzymatic method excels in enantioselectivity but demands specialized equipment for ammonia handling. Chemical synthesis offers faster throughput but necessitates additional steps for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo several types of chemical reactions:

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the carboxamide group could yield an amine.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal carcinoma) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as NF-κB and MAPK pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines:

The compound's anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and modulate receptors involved in cell proliferation and survival.

Case Study 1: Anticancer Activity in Animal Models

A study utilizing xenograft models demonstrated that treatment with N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide resulted in a significant reduction in tumor size compared to control groups. This study underscores the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a marked decrease in joint inflammation and pain scores over an eight-week period. These results suggest its potential utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analog: Tezacaftor (C₂₆H₂₇F₃N₂O₆)

Key Differences :

| Feature | Target Compound | Tezacaftor |

|---|---|---|

| Core Structure | Cyclopropane-carboxamide | Cyclopropane-carboxamide |

| Aromatic Substituent | 2-Methoxyphenyl | 2,2-Difluoro-1,3-benzodioxol-5-yl |

| Side Chain | 2,3-Dimethoxy-2-methylpropyl | (2R)-2,3-dihydroxypropyl |

| Halogenation | None | Fluorine atoms (enhanced lipophilicity) |

Functional Implications :

Structural Analog: 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

Key Differences :

Functional Implications :

Pyrazole-Based Carboxamides (e.g., Compound 5f: C₂₂H₂₀N₄O₃)

Key Differences :

Functional Implications :

- The pyrazole core in 5f allows for hydrogen bonding via NH groups, absent in the cyclopropane-based target compound.

- Shared 2-methoxyphenyl substituents suggest comparable π-π interactions in biological targets .

Pharmacological Considerations

While direct data is lacking, structural parallels to Tezacaftor (a CFTR corrector) suggest the target compound may interact with ion channels or transporters. The methoxy groups could reduce cytotoxicity compared to halogenated analogs but may limit membrane permeability .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring along with methoxy and carboxamide functional groups. Its molecular formula is , and it has a molecular weight of 303.39 g/mol. The presence of the cyclopropane ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects remain to be fully elucidated, but preliminary studies suggest potential modulation of signaling pathways related to inflammation and cell survival.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Initial studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Properties : The methoxy groups could contribute to its ability to scavenge free radicals, protecting cells from oxidative stress.

- Cytoprotective Effects : Similar compounds have shown potential in protecting cellular structures from damage induced by environmental stressors.

Study 1: Cytoprotective Effects in Human Cells

A study investigated the cytoprotective effects of structurally similar compounds on human colon fibroblast cells (CCD-18Co). The results indicated that these compounds could inhibit DNA damage caused by carcinogens. Although this study did not focus directly on this compound, the findings suggest a potential for similar protective roles in cellular contexts .

| Study | Compound | Biological Effect | Model |

|---|---|---|---|

| 1 | BK3C231 | Inhibition of DNA Damage | CCD-18Co Cells |

Study 2: Mechanistic Insights

Further mechanistic studies are needed to clarify how this compound interacts with specific molecular targets. Investigations into its binding affinities and inhibition constants could provide insights into its potential therapeutic applications.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may have applications in:

- Drug Development : As a lead compound for developing anti-inflammatory or antioxidant drugs.

- Biochemical Probes : For studying cellular mechanisms related to oxidative stress and inflammation.

Q & A

Q. What are the optimal synthetic pathways for N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, and how can diastereomer ratios be controlled?

Methodological Answer:

- Synthesis Optimization : Begin with cyclopropane-1-carboxamide precursors (e.g., 1-phenylcycloprop-2-ene-1-carboxamide derivatives) and employ stepwise functionalization. For example, a protocol similar to the synthesis of structurally related cyclopropane carboxamides involves using 4.0 equivalents of phenolic nucleophiles (e.g., 2-methoxyphenol) under controlled conditions (e.g., THF, 60°C) to achieve regioselectivity .

- Diastereomer Control : Adjust solvent polarity (e.g., hexanes/EtOAc gradients) during silica gel chromatography to separate diastereomers. Evidence from analogous compounds shows diastereomeric ratios (dr) up to 23:1 can be achieved through careful optimization of reaction stoichiometry and temperature .

Q. How can researchers validate the stereochemical integrity of the cyclopropane ring and methoxy substituents in this compound?

Methodological Answer:

- Analytical Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable).

- NMR Spectroscopy : Compare - and -NMR chemical shifts with computational models (e.g., DFT-based predictions) to confirm substituent orientation.

- Circular Dichroism (CD) : For chiral centers, correlate experimental CD spectra with simulated spectra from quantum mechanical calculations.

Q. What are the critical impurities to monitor during synthesis, and which chromatographic methods are most effective?

Methodological Answer:

- Impurity Profiling : Monitor residual starting materials (e.g., unreacted 2-methoxyphenol) and byproducts like over-alkylated derivatives. Use HPLC with UV detection (λ = 254 nm) and C18 columns (e.g., 5 μm, 4.6 × 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA) .

- Acceptance Criteria : Follow pharmacopeial guidelines where individual impurities should not exceed 0.1%, and total impurities should remain below 0.5% .

Advanced Research Questions

Q. How can computational reaction design (e.g., ICReDD’s methodology) accelerate the development of novel derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates for cyclopropane ring functionalization.

- Machine Learning : Train models on existing cyclopropane carboxamide reaction datasets to prioritize high-yield reaction conditions. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40–60% in analogous systems .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability Assays : Perform liver microsome studies (human/rodent) to identify rapid degradation pathways (e.g., CYP450-mediated demethylation of methoxy groups).

- Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC values with in vivo exposure metrics (AUC, C). Adjust dosing regimens to account for first-pass metabolism .

Q. What experimental design strategies (e.g., DoE) are recommended for optimizing reaction conditions while minimizing resource use?

Methodological Answer:

-

Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (temperature, catalyst loading, solvent polarity). For cyclopropane syntheses, key factors include reaction time (24–72 hr) and equivalents of Grignard reagents. Response surface methodology (RSM) can then refine optimal conditions .

-

Example Table :

Factor Low Level High Level Temperature (°C) 60 80 Catalyst (mol%) 5 10 Solvent THF DMF

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored for therapeutic applications?

Methodological Answer:

- SAR Workflow :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 2-methoxyphenyl with 4-methoxyphenyl or halogenated aryl groups).

- Functional Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., methoxy group orientation) with bioactivity .

Q. What safety protocols are critical when handling this compound in advanced laboratory settings?

Methodological Answer:

- Risk Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Emergency Response : Follow institutional Chemical Hygiene Plans (e.g., immediate flushing with water for eye/skin contact) .

Q. How can interdisciplinary approaches (e.g., chemical engineering principles) improve scalability without compromising purity?

Methodological Answer:

- Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer during cyclopropane formation. Membrane separation technologies (e.g., nanofiltration) can remove impurities in real-time .

Q. What methodologies address discrepancies in spectroscopic data interpretation for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and high-resolution mass spectrometry (HRMS). For ambiguous peaks, use isotopic labeling (e.g., -methoxy groups) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.